N-T-Boc-B-T-butyl-L-aspartic acid N-
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Overview
Description
N-T-Boc-B-T-butyl-L-aspartic acid N-: is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups from unwanted reactions during chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-T-Boc-B-T-butyl-L-aspartic acid N- typically involves the protection of the amino group of L-aspartic acid with a tert-butyloxycarbonyl group. This is achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or anhydrous medium, and the Boc group is added to the amino group under mild conditions .
Industrial Production Methods: Industrial production of N-T-Boc-B-T-butyl-L-aspartic acid N- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-T-Boc-B-T-butyl-L-aspartic acid N- undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, sodium hydroxide.
Major Products:
Deprotection: L-aspartic acid with a free amino group.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
N-T-Boc-B-T-butyl-L-aspartic acid N- has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-T-Boc-B-T-butyl-L-aspartic acid N- primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
N-α-Fmoc-L-aspartic acid α-t.-butyl ester: Another protected form of aspartic acid used in peptide synthesis.
N- (tert-Butoxycarbonyl)-L-aspartic acid: A similar compound with a Boc protecting group.
Uniqueness: N-T-Boc-B-T-butyl-L-aspartic acid N- is unique due to its specific protecting group and its application in the synthesis of complex molecules. The Boc group provides stability and selectivity, making it a preferred choice in organic synthesis .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIITZDSTZQZNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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